molecular formula C15H12ClN3O B14504210 N-{[2-(Chloromethyl)-1H-benzimidazol-1-yl](phenyl)methylidene}hydroxylamine CAS No. 64931-79-9

N-{[2-(Chloromethyl)-1H-benzimidazol-1-yl](phenyl)methylidene}hydroxylamine

Cat. No.: B14504210
CAS No.: 64931-79-9
M. Wt: 285.73 g/mol
InChI Key: DIWSZBWAAGPQRF-UHFFFAOYSA-N
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Description

N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine typically involves the condensation of 2-chloromethyl-1H-benzimidazole with aromatic amines and hydroxylamine derivatives. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzimidazole derivatives.

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines or hydroxylamines.

Mechanism of Action

The mechanism of action of N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound may also interact with enzymes and proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine is unique due to its specific substitution pattern and the presence of both benzimidazole and hydroxylamine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

64931-79-9

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

N-[[2-(chloromethyl)benzimidazol-1-yl]-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C15H12ClN3O/c16-10-14-17-12-8-4-5-9-13(12)19(14)15(18-20)11-6-2-1-3-7-11/h1-9,20H,10H2

InChI Key

DIWSZBWAAGPQRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)N2C3=CC=CC=C3N=C2CCl

Origin of Product

United States

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